

Thermal and mechanical properties of polyketones derived from aromatic diketones

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Compound of Interest

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A Comprehensive Guide to the Thermal and Mechanical Properties of Aromatic Polyketones

Aromatic polyketones are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their molecular structure, which consists of aromatic rings linked by ether and ketone functional groups. This guide provides a comparative overview of the thermal and mechanical properties of several key aromatic polyketones: Polyetherketone (PEK), Polyetheretherketone (PEEK), Polyetherketoneketone (PEKK), Polyetheretherketoneketone (PEEKK), and Polyetherketoneetherketoneketone (PEKEKK). This information is crucial for researchers, scientists, and engineers in selecting the appropriate material for demanding applications.

Comparative Thermal and Mechanical Properties

The arrangement and ratio of ether to ketone linkages in the polymer backbone significantly influence the material's properties. Generally, a higher ketone-to-ether ratio leads to increased rigidity, a higher glass transition temperature (T_g), and enhanced mechanical strength at elevated temperatures.^[1] The following tables summarize the key thermal and mechanical properties of these polymers.

Table 1: Thermal Properties of Aromatic Polyketones

Property	PEK	PEEK	PEKK	PEEKK	PEKEKK
Glass Transition Temperature (Tg)	157 °C	143 °C[2][3]	165 °C[1]	162 - 192 °C[1]	165 - 175 °C[4]
Melting Temperature (Tm)	374 °C	343 °C[2][3]	381 °C[1]	367 - 428 °C[1]	380 - 390 °C[4]
Heat Deflection Temperature (HDT) @ 1.8 MPa	~160 °C	152 °C	~170 °C	N/A	~180 °C
Decomposition Temperature (Td)	>550 °C	~550-600 °C[5]	>550 °C	540 °C[1]	580 - 600 °C[4]

Table 2: Mechanical Properties of Aromatic Polyketones

Property	PEK	PEEK	PEKK	PEEKK	PEKEKK
Tensile Strength	110-120 MPa	90 - 100 MPa[2]	90 - 115 MPa	N/A	110-134 MPa[6]
Young's Modulus	4.0 - 4.5 GPa	3.6 GPa[2]	3.8 - 4.4 GPa	N/A	4.3 - 5.2 GPa[4][6]
Elongation at Break	20 - 30 %	20 - 50 %[2]	15 - 30 %	N/A	10 - 20 %
Flexural Modulus	4.2 - 4.8 GPa	3.7 - 4.1 GPa	4.0 - 4.6 GPa	N/A	4.5 - 5.5 GPa

Note: "N/A" indicates that specific data was not readily available in the surveyed literature. The properties of these polymers can vary depending on their specific grade and processing conditions.

Experimental Protocols

The data presented above is typically determined using standardized testing methods. The following are detailed protocols for the key experiments used to characterize the thermal and mechanical properties of aromatic polyketones.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and heat of melting of the polymer.

Methodology:

- **Sample Preparation:** A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- **Instrument Setup:** A Differential Scanning Calorimeter is calibrated using a standard material with a known melting point, such as indium. The furnace is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.
- **Thermal Program:** The sample is subjected to a controlled temperature program. A common procedure involves:
 - An initial heating scan to erase the thermal history of the sample.
 - A controlled cooling scan.
 - A second heating scan at a constant rate (e.g., 10 °C/min or 20 °C/min).
- **Data Analysis:** The heat flow to the sample is measured as a function of temperature. The T_g is identified as a step change in the baseline of the heat flow curve. The T_m is determined as the peak temperature of the endothermic melting event.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Methodology:

- **Sample Preparation:** A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
- **Instrument Setup:** The thermogravimetric analyzer is tared, and the sample is loaded into the furnace. The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired test conditions.
- **Thermal Program:** The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
- **Data Analysis:** The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss) or as the peak of the derivative weight loss curve (DTG).

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.

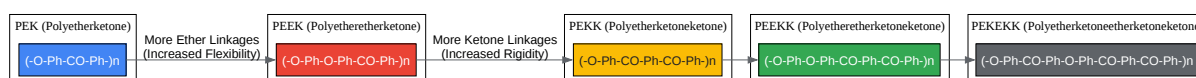
Methodology:

- **Specimen Preparation:** Test specimens are prepared according to standardized dimensions, typically in a "dog-bone" shape as specified by standards like ASTM D638. The specimens can be produced by injection molding or machined from a larger plaque.
- **Test Setup:** A universal testing machine (UTM) equipped with grips to securely hold the specimen is used. An extensometer is attached to the gauge section of the specimen to accurately measure strain.
- **Testing Procedure:** The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. The applied force and the corresponding elongation are continuously recorded.

- **Data Analysis:** The engineering stress is calculated by dividing the applied force by the initial cross-sectional area of the specimen. The engineering strain is calculated by dividing the change in gauge length by the initial gauge length. A stress-strain curve is plotted, from which the tensile strength (the maximum stress), Young's modulus (the initial slope of the curve), and elongation at break (the strain at fracture) are determined.

Visualization of Aromatic Polyketone Structures

The following diagram illustrates the chemical structures of the different aromatic polyketones, highlighting the variation in the sequence of ether (E) and ketone (K) linkages.



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Caption: Chemical structures of aromatic polyketones.

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